Xyl-p-phos, (R)-

Content Navigation

- 1. General Information

- 2. (R)-Xyl-P-Phos (CAS 442905-33-1): An Advanced Atropisomeric Dipyridylphosphine Ligand for Scalable Asymmetric Catalysis

- 3. The Procurement Risks of Substituting (R)-Xyl-P-Phos with Standard BINAP or Parent P-Phos

- 4. Quantitative Evidence: Why (R)-Xyl-P-Phos Outperforms Alternative Chiral Ligands

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

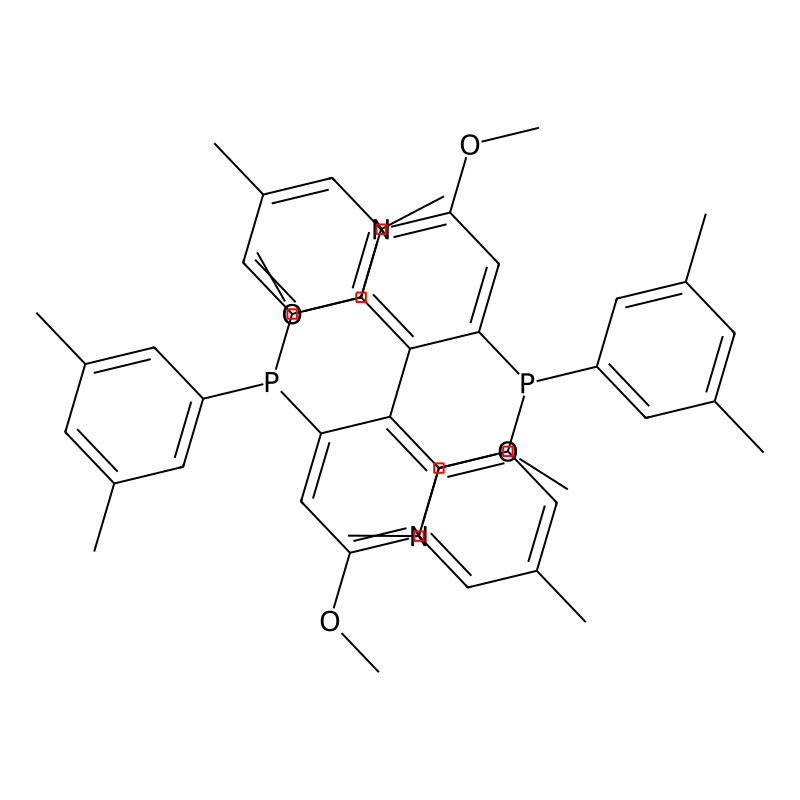

(R)-Xyl-P-Phos is a highly effective, atropisomeric chiral dipyridylphosphine ligand featuring 3,5-xylyl substituents on the phosphorus atoms and a 2,2',6,6'-tetramethoxy-3,3'-bipyridine backbone. Developed to overcome the limitations of classic biphenyl or binaphthyl-based ligands, it exhibits exceptional air stability and tunable electronic properties. In industrial and laboratory procurement, it is primarily selected as a premium chiral ligand for ruthenium-, rhodium-, and copper-catalyzed asymmetric hydrogenations, hydrosilylations, and cycloadditions. Its distinct dihedral angle and π-accepting pyridine rings provide a unique steric and electronic environment, making it a critical precursor for synthesizing high-purity pharmaceutical intermediates, such as chiral alcohols and beta-amino acids, where standard ligands fail to achieve sufficient enantiomeric excess (ee) or require impractically high catalyst loadings[1].

Substituting (R)-Xyl-P-Phos with generic chiral bisphosphines like BINAP or even the parent P-Phos ligand often leads to severe compromises in process efficiency and product purity. The 3,5-xylyl groups in Xyl-P-Phos create a more sterically demanding chiral pocket than phenyl groups, which is strictly required to induce high enantioselectivity in challenging substrates like unsymmetrical diaryl ketones or specific beta-ketoesters. Furthermore, the dipyridyl backbone confers superior air stability to its transition metal complexes compared to all-carbon scaffolds like BINAP, preventing rapid catalyst deactivation during handling. Using a cheaper, less sterically hindered analog typically results in lower turnover numbers (TON), necessitating higher catalyst loadings that inflate downstream metal-scavenging costs and reduce overall process viability [1].

Superior Enantiocontrol via Steric Bulk in Ketone Hydrogenation

In the ruthenium-catalyzed asymmetric hydrogenation of ring-substituted acetophenones and heteroaromatic ketones, the steric bulk of the 3,5-xylyl groups on Xyl-P-Phos provides significantly tighter chiral induction than the parent ligand. Studies demonstrate that Xyl-P-Phos consistently achieves excellent enantiopurities (up to >99.9% ee), far exceeding the baseline ee values obtainable with the parent P-Phos or Tol-P-Phos ligands under identical conditions [1].

| Evidence Dimension | Enantiomeric excess (ee%) |

| Target Compound Data | Up to >99.9% ee |

| Comparator Or Baseline | Parent P-Phos and Tol-P-Phos (lower ee% baseline) |

| Quantified Difference | Far more favorable ee's, reaching near-perfect enantiopurity (>99.9%) |

| Conditions | Ru-catalyzed hydrogenation of ring-substituted acetophenones and heteroaromatic ketones |

Achieving >99.9% ee eliminates the need for expensive and yield-destroying downstream chiral resolution steps in API manufacturing.

Processability and Ultra-Low Catalyst Loading (S/C 100,000)

A major procurement advantage of Xyl-P-Phos is the extreme efficiency and robustness of its transition metal complexes. In the asymmetric hydrogenation of ketones, the Ru-(Xyl-P-Phos) catalyst system is highly air-stable and maintains quantitative yields and exceptional enantioselectivity even at Substrate-to-Catalyst (S/C) ratios as high as 100,000 [1]. This contrasts sharply with standard air-sensitive phosphine catalysts that often require S/C ratios of 1,000 to 10,000 and strict inert-atmosphere handling.

| Evidence Dimension | Substrate-to-Catalyst (S/C) ratio and handling stability |

| Target Compound Data | S/C ratio up to 100,000 with air-stable handling |

| Comparator Or Baseline | Standard chiral phosphines (typically S/C 1,000–10,000, air-sensitive) |

| Quantified Difference | 10x to 100x reduction in required catalyst loading |

| Conditions | Ru-catalyzed asymmetric hydrogenation in solution |

A 100,000 S/C ratio drastically reduces the cost contribution of the precious metal and chiral ligand per kilogram of manufactured product.

Optimal Dihedral Angle for Regiocontrol in Cycloadditions

The specific dihedral angle of the Xyl-P-Phos backbone provides unique geometric advantages in complex cycloadditions. In rhodium-catalyzed[2+2+2] carbocyclizations of 1,6-enynes with methyl arylpropiolates, Xyl-P-Phos was identified as the optimum ligand, providing superior regioselectivity compared to both (S)-DIFLUORPHOS and standard Xyl-BINAP [1]. The combination of the dipyridyl backbone's electronic properties and the xylyl steric bulk effectively discriminates the termini of the propiolate.

| Evidence Dimension | Regioselectivity and Enantioselectivity |

| Target Compound Data | Optimum regioselection and excellent enantioselectivity |

| Comparator Or Baseline | DIFLUORPHOS (diminished regioselection) and standard BINAP |

| Quantified Difference | Superior discrimination of alkyne termini leading to the highest regioselectivity among tested bisphosphines |

| Conditions | Rh-catalyzed [2+2+2] carbocyclization of 1,6-enynes at 60 °C |

High regioselectivity prevents the formation of difficult-to-separate structural isomers, streamlining the purification of complex polycyclic natural product scaffolds.

Breakthrough Enantioselectivity in Diaryl Ketone Hydrosilylation

Prior to the application of Xyl-P-Phos, the enantioselective hydrosilylation of unsymmetrical diaryl ketones to benzhydrols was a formidable challenge, with historical literature baselines peaking at around 20% ee. Utilizing a CuF2 / Xyl-P-Phos catalyst system enabled complete conversion in just 10 minutes under an air atmosphere, achieving a breakthrough 76.7% ee [1]. This demonstrates the ligand's unique capacity to differentiate sterically similar aryl groups.

| Evidence Dimension | Enantiomeric excess (ee%) in diaryl ketone hydrosilylation |

| Target Compound Data | 76.7% ee (with complete conversion in 10 min) |

| Comparator Or Baseline | Historical literature maximum (~20% ee) |

| Quantified Difference | >3.5-fold improvement in enantioselectivity |

| Conditions | 1 mol % CuF2, 0.05 mol % Xyl-P-Phos, PhSiH3, room temperature, air atmosphere |

It provides a viable, air-tolerant catalytic route to chiral benzhydrols, which are critical pharmacophores in antihistamines and other therapeutics.

Industrial-Scale Asymmetric Hydrogenation of Ketones

Due to its ability to operate at S/C ratios of 100,000 and its robust air stability, (R)-Xyl-P-Phos is the premier choice for the cost-effective, large-scale reduction of ring-substituted acetophenones to chiral secondary alcohols[1].

Synthesis of Chiral Polycyclic Scaffolds via Carbocyclization

The ligand's optimal dihedral angle makes it highly suited for rhodium-catalyzed [2+2+2] carbocyclizations, where strict regiocontrol is required to build complex natural product or API frameworks without generating isomeric waste [2].

Air-Tolerant Copper-Catalyzed Hydrosilylations

Ideal for laboratory workflows requiring the rapid, enantioselective reduction of unsymmetrical diaryl ketones to benzhydrols without the strict use of gloveboxes or Schlenk lines, leveraging the ligand's unique air-stable performance [1].

Enantioselective Hydrogenation of beta-Ketoesters and Acrylates

Highly recommended for the synthesis of beta-hydroxy esters and alpha-amino acid derivatives, where the 3,5-xylyl steric bulk is necessary to achieve the >99% ee required for pharmaceutical-grade intermediates[1].

References

- [1] Wu, J., et al. P-Phos: A Family of Versatile and Effective Atropisomeric Dipyridylphosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research (2006).

- [2] Shibata, T., et al. Regio- and Enantioselective Intermolecular Rhodium-Catalyzed [2+2+2] Carbocyclization Reactions of 1,6-Enynes with Methyl Arylpropiolates. J Am Chem Soc. (2009).

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant